Urea Transporter UT-B Inhibition: ADS-J13 vs. Structural Analogues in Erythrocyte Lysis Assays
ADS-J13 demonstrates potent, concentration-dependent inhibition of urea transporter UT-B in a rat erythrocyte lysis assay, with quantitative activity that can be ranked against other phenylurea-pyrimidine analogs. The 2-methyl substitution on the pyrimidine ring and the pyrrolidine moiety are critical for this activity; removal or modification of either group drastically reduces potency. [1]
| Evidence Dimension | UT-B inhibition potency (IC50) in rat erythrocyte lysis assay |
|---|---|
| Target Compound Data | IC50 = 2.54 μM (BindingDB: BDBM50512257, linked to CHEMBL1421830) |
| Comparator Or Baseline | Class baseline: Typical phenylurea-pyrimidines range from 0.5 – 50 μM; key pharmacophore requirements (2-methyl, 6-pyrrolidine) established via SAR |
| Quantified Difference | ADS-J13 resides in the low-micromolar potency tier for this scaffold; analogs lacking the 2-methyl-6-pyrrolidinyl pattern show >10-fold potency loss. |
| Conditions | Sprague-Dawley rat erythrocytes, 6 min incubation, spectrophotometric detection of hemoglobin release. |
Why This Matters
Procurement-grade verification of UT-B inhibitory activity at 2.54 μM is essential for diuretic research programs, as minor structural deviations result in significant potency erosion and invalidate mechanism-of-action studies.
- [1] BindingDB Entry: BDBM50512257 (CHEMBL1421830). Inhibition of urea transporter B in Sprague-Dawley rat erythrocytes. 2021. View Source
